molecular formula C6H5Cl2NO3S B2450660 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride CAS No. 1955541-07-7

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B2450660
CAS No.: 1955541-07-7
M. Wt: 242.07
InChI Key: OFLNGXQJMWFULJ-UHFFFAOYSA-N
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Description

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C₆H₅Cl₂NO₃S and a molecular weight of 242.08 g/mol . It is known for its unique structure, which includes a cyclopropyl group, an oxazole ring, and a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride is not specified in the sources I found. The mechanism of action would depend on the context in which this compound is used, such as its role in a chemical reaction or its interaction with biological systems .

Future Directions

The future directions for research and applications involving 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride are not specified in the sources I found. The potential for future research and applications would depend on the unique properties and reactivity of this compound .

Preparation Methods

The synthesis of 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 4-chloro-3-cyclopropyl-1,2-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product .

Chemical Reactions Analysis

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride can be compared with other sulfonyl chloride-containing compounds, such as:

  • 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride
  • 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl bromide
  • 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl iodide

These compounds share similar structures but differ in their halogen substituents, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

4-chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO3S/c7-4-5(3-1-2-3)9-12-6(4)13(8,10)11/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLNGXQJMWFULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955541-07-7
Record name 4-chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride
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